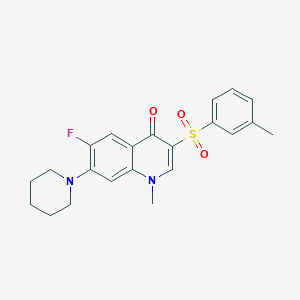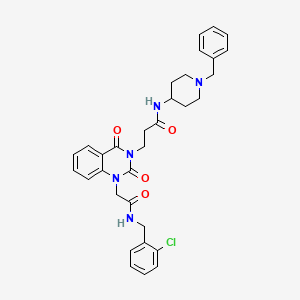
6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one, also known as PFT-α, is a small molecule inhibitor that has been used in scientific research to investigate the role of p53 in cancer. The compound has shown promising results in preclinical studies and has the potential to be used in cancer therapy.
Wirkmechanismus
6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα works by binding to the p53 protein and preventing its interaction with MDM2, a negative regulator of p53. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα has also been shown to inhibit the interaction between p53 and other negative regulators, such as COP1 and iASPP.
Biochemical and Physiological Effects:
6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα is its specificity for mutant p53. This allows researchers to study the effects of p53 activation in cancer cells without affecting normal cells. However, one limitation of 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
Future research on 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα could focus on its potential use in cancer therapy. Clinical trials could be conducted to determine the safety and efficacy of the compound in humans. In addition, further studies could investigate the downstream effects of p53 activation and the potential for combination therapy with other anti-cancer agents. Finally, the synthesis method for 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα could be further optimized to increase yields and purity.
Synthesemethoden
The synthesis of 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα involves a series of steps starting with the reaction of 6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one with piperidine in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product, 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα has been used in scientific research to investigate the role of p53 in cancer. The p53 protein is a tumor suppressor that is mutated in over 50% of all human cancers. 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα has been shown to restore the function of mutant p53 and induce apoptosis in cancer cells. The compound has also been used to study the downstream effects of p53 activation, including cell cycle arrest and DNA repair.
Eigenschaften
IUPAC Name |
6-fluoro-1-methyl-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-15-7-6-8-16(11-15)29(27,28)21-14-24(2)19-13-20(25-9-4-3-5-10-25)18(23)12-17(19)22(21)26/h6-8,11-14H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVAFUFRTVNQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B2849869.png)

![2,4-dichloro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2849872.png)


![2-[[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2849876.png)
![2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2849878.png)
![1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2849879.png)
![4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2849880.png)
![2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2849881.png)
![2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxyphenoxy}acetic acid](/img/structure/B2849885.png)
![Ethyl 2-(2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2849889.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2849890.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide](/img/structure/B2849892.png)